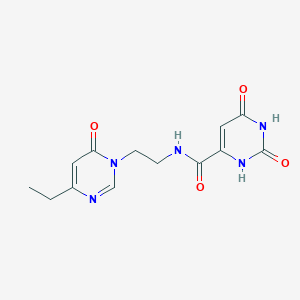

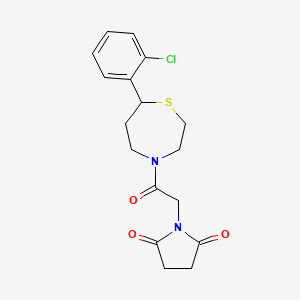

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

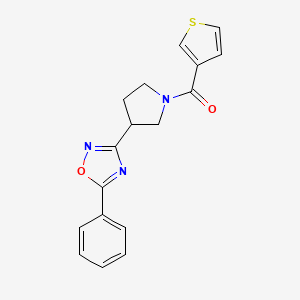

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide, also known as DB844, is a synthetic compound that belongs to the thiazolidinone class of compounds. It has been found to exhibit potent activity against a wide range of parasitic organisms, including Trypanosoma cruzi, the causative agent of Chagas disease. DB844 has been studied extensively for its potential as a new therapeutic agent for the treatment of Chagas disease.

Scientific Research Applications

Oxazolidinone and Thiazolidinone Derivatives

Synthesis and Antibacterial Activity : Oxazolidinones, such as U-100592 and U-100766, have been identified for their potential in treating multidrug-resistant Gram-positive bacterial infections. These compounds inhibit early bacterial protein synthesis, demonstrating in vitro and in vivo activities similar to vancomycin against strains of staphylococci, streptococci, and enterococci, as well as Mycobacterium tuberculosis (Brickner et al., 1996).

Asymmetric Synthesis of Oxazolidin-2-ones : Chiral oxazolidin-2-ones are valuable as chiral auxiliaries in synthetic chemistry, with some displaying biologically relevant activity. Practical one-pot preparations of these compounds have been developed, showcasing their importance in organic synthesis and potential pharmaceutical applications (Barta et al., 2000).

Anti-inflammatory and Analgesic Activities : Phenylbutazone, a related non-steroidal anti-inflammatory drug (NSAID), has been studied for its efficacy in treating various musculoskeletal disorders, demonstrating the therapeutic potential of related compounds in managing pain and inflammation (Steinberg et al., 1953).

Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential of similar compounds in cancer therapy and inflammation control (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is likely that the compound binds to the active site of the kinase, potentially inhibiting its activity . This could lead to a halt in the cell cycle, preventing cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this include reduced tumor growth in cancerous cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell division and proliferation. By targeting CDK2, the compound can induce cell cycle arrest, potentially leading to apoptosis, or programmed cell death .

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-5-14(17)15-13-10-12(7-6-11(13)2)16-8-4-9-20(16,18)19/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTDESPHSYMVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B2424036.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2424040.png)

![6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2424044.png)

![N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2424049.png)

![Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2424050.png)